![molecular formula C10H9NO2S B027205 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid CAS No. 19983-15-4](/img/structure/B27205.png)
4,5-Dihydro-2-phenylthiazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Antifungal and Insecticidal Activities
A series of ®-2-phenyl-4,5-dihydrothiazole-4-carboxamide derivatives containing a diacylhydrazine moiety were designed and synthesized . These compounds exhibited significant antifungal activities against Cercospora arachidicola, Alternaria solani, Phytophthora capsici, and Physalospora piricola at 50 mg/L . They also displayed good insecticidal activities .
Biological Activity Modulation
The CoMSIA model showed that a proper hydrophilic group in the R1 position, as well as a proper hydrophilic and electron-donating group in the R2 position, could improve the antifungal activity against Physalospora piricola . This contributes to the further optimization of the structures .
Insect Calcium Level Modulation
One of the compounds, ®-N’-(4-nitrobenzoyl)-2-(4-nitrophenyl)-4,5-dihydrothiazole-4-carbohydrazide (III-3), can serve as effective insect Ca2+ level modulators by disrupting the cellular calcium homeostasis in Mythimna separata .
Multitargeted Bioactive Molecules
2,4-Disubstituted thiazoles, which include 2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid, are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Pharmaceutical Intermediate
2-Phenyl-4,5-dihydro-thiazole-4-carboxylic acid is used as a pharmaceutical intermediate . It is also used in the field of organic synthesis .
Antimicrobial Potential
Among the different derivatives, some compounds showed good antimicrobial potential .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, in general, have been found to interact with a variety of biological targets . For instance, some thiazole compounds bind to DNA and interact with topoisomerase II , which is an enzyme that controls the overwinding or underwinding of DNA.
Mode of Action
Thiazole compounds, such as voreloxin, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole compounds are known to affect a variety of biochemical pathways . For instance, some thiazole compounds have been found to disrupt cellular calcium homeostasis , which could potentially lead to a variety of downstream effects, including changes in cell signaling and function.
Result of Action
Thiazole compounds have been found to have a variety of biological activities, including antimicrobial, antifungal, and antiviral activities . For instance, some thiazole compounds have been found to have potent inhibitory activity against certain bacterial and fungal strains .
properties
IUPAC Name |
2-phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZQYTNELGLJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80941922 | |
Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-2-phenylthiazole-4-carboxylic acid | |
CAS RN |
19983-15-4 | |
Record name | 4,5-Dihydro-2-phenyl-4-thiazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19983-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Dihydro-2-phenylthiazole-4-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019983154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80941922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-phenylthiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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